![molecular formula C20H23N3O4S2 B2750691 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 899723-44-5](/img/structure/B2750691.png)
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide
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Overview
Description
The compound is a derivative of 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide . These types of compounds are often used as inhibitors for various biological targets .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized using solvothermal methods .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. It may have properties similar to other benzo[e][1,2,4]thiadiazine derivatives .Scientific Research Applications
Anticancer Activities
- A study explored the synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones. These compounds exhibited moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. Some compounds showed potential in inhibiting tubulin polymerization, which could be a mechanism for their anticancer activity (Kamal et al., 2011).
Antimicrobial and Antifungal Properties
- Compounds with benzothiazole structures have shown interesting biological properties, including phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. This makes them candidates for potential agronomic utility (Macias et al., 2006).
Synthesis and Antimicrobial Activity
- The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents was investigated, showcasing the antimicrobial potential of these compounds (Sah et al., 2014).
Anti-Inflammatory and Analgesic Agents
- A study focused on synthesizing novel Benzodifuranyl, 1,3,5-Triazines, 1,3,5-Oxadiazepines, and Thiazolopyrimidines derived from Visnaginone and Khellinone as anti-inflammatory and analgesic agents. These compounds were evaluated for their cyclooxygenase inhibition and had analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antitumor Activity
- A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened for potential antitumor activity. Some compounds showed considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015).
Allelochemicals in Agriculture
- The microbial transformation products of benzoxazolinone and benzoxazinone allelochemicals, found in common agricultural crops, were reviewed. These compounds, including acetamides, have potential in suppressing weeds and soil-borne diseases (Fomsgaard et al., 2004).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are the β-class carbonic anhydrases (CAs) . Specifically, three β-CAs have been identified in Mycobacterium tuberculosis, namely MtCA1, MtCA2, and MtCA3 . These enzymes play a crucial role in various physiological processes, including pH regulation, ion transport, and CO2 fixation .
Mode of Action
The compound interacts with its targets by inhibiting their activity . The chemical features of the compound, derived from 2H-benzo[e][1,2,4]thiadiazine-3(4H)-one 1,1-dioxide (BTD), meet the criteria for effective inhibition of β-class CAs . The compound shows significant inhibitory effects against MtCA2 and MtCA3, with Ki values in the low nanomolar range .
Biochemical Pathways
The inhibition of β-CAs disrupts the normal physiological processes regulated by these enzymes . This disruption can lead to a variety of downstream effects, including alterations in pH regulation and ion transport . The exact biochemical pathways affected by this compound, however, require further investigation.
Result of Action
The most effective inhibitors of MtCA, including this compound, have been shown to effectively inhibit the growth of Mycobacterium tuberculosis strains that are resistant to standard reference drugs for tuberculosis treatment, such as rifampicin and isoniazid .
properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-3-4-13-23-16-10-6-8-12-18(16)29(25,26)22-20(23)28-14-19(24)21-15-9-5-7-11-17(15)27-2/h5-12H,3-4,13-14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHYOCLWKWBFNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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